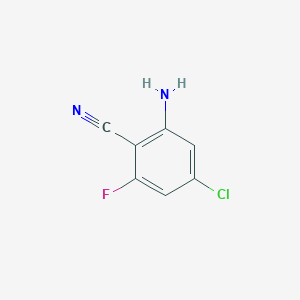
(1-Chlorobutan-2-YL)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chlorobutan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 1-chlorobutan-2-yl group, making it a unique derivative of cyclohexane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-YL)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexane with 1-chlorobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reaction. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(1-Chlorobutan-2-YL)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Potassium tert-butoxide in tert-butanol under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of butan-2-ylcyclohexane derivatives.
Elimination: Formation of but-1-ene or but-2-ene.
Oxidation: Formation of cyclohexanone or cyclohexanol.
科学的研究の応用
(1-Chlorobutan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chlorobutan-2-YL)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the 1-chlorobutan-2-yl group.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
1-Chlorobutane: A linear alkyl halide with a chlorine substituent.
Cyclohexyl chloride: A cyclohexane ring with a chlorine substituent.
Uniqueness
(1-Chlorobutan-2-YL)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-chlorobutan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions compared to cyclohexane or 1-chlorobutane alone. The compound’s structure also allows for diverse applications in various fields of research and industry.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
1-chlorobutan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChIキー |
UAPRJXCRSFZGGK-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)


![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)
![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)

amine](/img/structure/B13190991.png)



![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)
